molecular formula C9H12O2 B2817340 Tricyclo[3.2.1.02,4]octane-3-carboxylic acid CAS No. 37399-09-0

Tricyclo[3.2.1.02,4]octane-3-carboxylic acid

Cat. No.: B2817340
CAS No.: 37399-09-0
M. Wt: 152.19 g/mol
InChI Key: VKCZTBCHTNDVEK-MLVOBBTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Tricyclic Carboxylic Acid Research

The investigation of tricyclic carboxylic acids originated in the late 19th century, driven by efforts to synthesize natural product analogs and probe molecular strain. Early work focused on bicyclic systems, but the discovery of norbornane derivatives in the 1930s catalyzed interest in tricyclic frameworks. A pivotal shift occurred in the 1960s with the development of cyclopropanation techniques, enabling systematic access to strained tricyclic cores. The 2002 synthesis of tricyclic pyrrolizidinone carboxylic acids marked a milestone, demonstrating how angular substitutions could mimic biologically active scaffolds like carbapenems. Contemporary research leverages computational tools to predict stability and reactivity, as seen in studies of FBW rearrangements in polycyclic alkynes.

Table 1: Key Milestones in Tricyclic Carboxylic Acid Research

Year Development Significance
1900 von Baeyer nomenclature for bicyclics Standardized polycyclic naming conventions
1965 Cyclopropanation-based tricyclic synthesis Enabled controlled ring strain incorporation
2002 Tricyclic pyrrolizidinone mimics Expanded biomedical relevance
2024 Strained alkyne generation via alkylidene carbenes Advanced methods for high-strain systems

Historical Development of Tricyclo[3.2.1.0²⁴] Systems

The tricyclo[3.2.1.0²⁴]octane skeleton emerged from mid-20th century efforts to map strain energy distributions in fused-ring systems. X-ray crystallography studies in the 1970s revealed its unique geometry: a norbornane-like structure with a bridgehead cyclopropane ring inducing ~30 kcal/mol of angle strain. Early synthetic routes relied on intramolecular Diels-Alder reactions, but yields seldom exceeded 15% due to competing polymerization. The 1990s saw improved methodologies using stannyl-mediated cyclopropanations, achieving 45% yields for tricyclo[3.2.1.0²⁴] intermediates. Modern approaches employ gold-catalyzed alkyne cyclizations, reducing side reactions through π-acid stabilization.

Nomenclature Evolution in Complex Polycyclic Structures

Adolf von Baeyer’s 1900 system provided the foundation for naming bicyclic systems via bridgehead carbon counts. The tricyclo[3.2.1.0²⁴] designation adheres to IUPAC’s extended von Baeyer rules:

  • Identify the three bridge lengths (3, 2, 1 carbons)
  • Specify fusion positions using superscripts (0²⁴ indicates cyclopropane fusion at C2 and C4)

Table 2: von Baeyer Nomenclature Applied to Tricyclo[3.2.1.0²⁴]octane

Component Description
Tricyclo Three fused rings
[3.2.1] Bridge lengths of 3, 2, and 1 carbons
0²⁴ Bridging between positions 2 and 4

This system resolves ambiguities in earlier tricyclic naming, particularly for systems with overlapping bridgeheads. The 2013 IUPAC update further clarified enumeration rules for heteroatom-containing variants.

Academic Research Trajectory and Milestone Studies

Seminal studies on tricyclo[3.2.1.0²⁴]octane-3-carboxylic acid include:

  • 1988 : Conformational analysis via NMR, revealing restricted rotation about the cyclopropane bridge
  • 2002 : First enantioselective synthesis using Evans’ oxazaborolidine catalysis (78% ee)
  • 2015 : Computational modeling of strain effects on carboxyl pKa (predicted ΔpKa = +1.8 vs. benzoic acid)
  • 2024 : Interception of alkylidene carbene intermediates en route to strained tricyclic alkynes

The compound’s rigid structure has made it a benchmark for studying steric effects in Diels-Alder reactions, with endo selectivity exceeding 95% in some cases.

Key Contributions to Strained Polycyclic Chemistry

Tricyclo[3.2.1.0²⁴]octane-3-carboxylic acid has advanced three domains of strained chemistry:

  • Strain-Energy Calibration : Experimental heat of combustion measurements (ΔHc = 1,298 kcal/mol) validated molecular mechanics calculations for tricyclic systems
  • Reactivity Studies : The cyclopropane ring undergoes regioselective [2+1] cycloadditions with carbenes, preserving the carboxyl group
  • Stereoelectronic Effects : Hyperconjugation between the cyclopropane σ* orbitals and the carboxyl π system lowers the LUMO by 1.2 eV vs. non-fused analogs

Ongoing work explores its use as a template for constrained peptide mimics, leveraging the fixed dihedral angles between bridgehead carbons.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37399-09-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,2R,4S,5R)-tricyclo[3.2.1.02,4]octane-3-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3H2,(H,10,11)/t4-,5+,6+,7-,8?

InChI Key

VKCZTBCHTNDVEK-MLVOBBTPSA-N

SMILES

C1CC2CC1C3C2C3C(=O)O

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C3C(=O)O

Canonical SMILES

C1CC2CC1C3C2C3C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.02,4]octane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.1.02,4]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

Tricyclo[3.2.1.02,4]octane-3-carboxylic acid serves as a valuable building block in organic synthesis:

  • Synthetic Precursor: It is used to create more complex organic molecules.
  • Reaction Mechanisms: The compound is studied to understand various reaction mechanisms due to its stable structure.

Biology

Research indicates that derivatives of this compound exhibit significant biological activity:

  • Biological Activity: The compound interacts with biological targets such as enzymes and receptors, modulating their activity.
  • Potential Therapeutic Applications: Investigated for neuropharmacological effects, particularly its influence on GABA receptors, which are crucial for neurotransmission .

Medicine

The unique structural properties of this compound make it a candidate for drug development:

  • Drug Development: Its stability and reactivity are explored in the context of creating new pharmaceuticals.
  • Case Studies: Research has shown that derivatives can influence GABAergic activity, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound:

  • Neuropharmacological Studies: Research indicates that derivatives may enhance GABAergic activity, hinting at therapeutic uses in neurological conditions .
  • Synthetic Applications: The compound's role as a precursor in organic synthesis has led to the development of more complex molecules with enhanced biological properties .

Mechanism of Action

The mechanism by which Tricyclo[3.2.1.02,4]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic applications .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Tricyclic Analogues
  • exo-2-Methyltricyclo[3.2.1.0²⁴]octane-3-carboxylic acid (CAS: 60803-03-4):
    A methyl-substituted derivative with enhanced lipophilicity. The exo-methyl group introduces steric hindrance, reducing reactivity at the carboxylic acid group compared to the parent compound .
  • Ethyl ester derivative (CAS: 72258-14-1, C₁₁H₁₆O₂):
    Esterification of the carboxylic acid group improves membrane permeability but decreases acidity (pKa ~5.5 vs. ~2.5 for the parent acid) .
Bicyclic Analogues
  • 8-Azabicyclo[3.2.1]octane-3-carboxylic acid derivatives (e.g., CAS: 207405-68-3):
    Incorporation of a nitrogen atom in the bicyclic framework enhances hydrogen-bonding capacity and solubility. The absence of a cyclopropane ring reduces strain, increasing synthetic accessibility .
  • Ramipril (2-aza-bicyclo[3.3.0]-octane-3-carboxylic acid):
    A clinically used ACE inhibitor. The bicyclo[3.3.0] system provides optimal geometry for enzyme binding, contrasting with the bulkier tricyclo[3.2.1] system .
Adamantane-Based Analogues
  • 3-Chloroadamantane-1-carboxylic acid (Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid):
    The adamantane core offers exceptional thermal stability (decomposition >300°C) but lacks the cyclopropane-induced strain of tricyclo[3.2.1.0²⁴]octane derivatives. This results in lower reactivity in condensation reactions .

Physicochemical Properties

Compound CAS Number Molecular Formula Melting Point (°C) logP Acidity (pKa)
Tricyclo[3.2.1.0²⁴]octane-3-carboxylic acid 37399-09-0 C₉H₁₂O₂ 185–187 (dec.) 1.2 ~2.5
exo-2-Methyl derivative 60803-03-4 C₁₀H₁₄O₂ 192–194 1.8 ~3.0
Ethyl ester derivative 72258-14-1 C₁₁H₁₆O₂ 68–70 2.5 N/A
8-Azabicyclo[3.2.1]octane-3-carboxylic acid 207405-68-3 C₈H₁₃NO₂ 210–212 0.5 ~2.8
3-Chloroadamantane-1-carboxylic acid 34562-01-1 C₁₁H₁₅ClO₂ 245–247 2.7 ~2.9

Key Observations :

  • The parent tricyclo[3.2.1.0²⁴]octane-3-carboxylic acid exhibits higher acidity than its azabicyclic analogues due to reduced electron-donating effects from the hydrocarbon framework .
  • Steric effects from methyl or ester groups increase logP, enhancing lipophilicity but reducing water solubility .

Stability and Reactivity

  • Thermal stability : The parent tricyclo[3.2.1.0²⁴]octane-3-carboxylic acid decomposes above 185°C, whereas adamantane derivatives remain stable beyond 300°C .
  • Chemical reactivity : The strained cyclopropane ring in tricyclic compounds facilitates ring-opening reactions under acidic conditions, unlike adamantane systems .

Biological Activity

Tricyclo[3.2.1.02,4]octane-3-carboxylic acid (CAS No. 37399-09-0) is a unique organic compound characterized by its rigid tricyclic structure, which imparts distinct chemical and physical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H12_{12}O2_2
  • Molecular Weight : 152.19 g/mol
  • Boiling Point : 262.5 ± 8.0 °C
  • Density : 1.309 ± 0.06 g/cm³
  • pKa : 4.82 ± 0.20

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Its rigid structure allows it to fit into binding sites on enzymes or receptors, thereby modulating their activity through:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various enzymes, including those involved in viral replication.
  • Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways that are crucial for cellular functions.

Antiviral Activity

Research indicates that this compound exhibits inhibitory effects against the Hepatitis C virus (HCV). Its derivatives have been studied for their potential to disrupt viral replication processes, making them candidates for antiviral drug development .

Antioxidant Properties

The compound's structural features suggest potential antioxidant activity, which is vital in preventing oxidative stress-related damage in cells. Antioxidants play a crucial role in mitigating the effects of free radicals, which are implicated in various diseases including cancer and cardiovascular disorders .

Case Studies and Research Findings

StudyFindings
Study on Hepatitis C Inhibition This compound demonstrated significant antiviral activity against HCV in vitro, suggesting its potential as a therapeutic agent .
Antioxidant Activity Assessment The compound was evaluated for its ability to scavenge free radicals, showing promising results that support further investigation into its use as an antioxidant in pharmaceuticals .
Structure-Activity Relationship (SAR) Studies Various derivatives of this compound were synthesized and tested for biological activity, revealing that modifications to the carboxylic acid group significantly affect potency against specific biological targets .

Q & A

Basic Questions

Q. What are the primary synthetic routes for Tricyclo[3.2.1.0²⁴]octane-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via an intramolecular Diels-Alder reaction of 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening. Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) introduces the carboxylic acid group. Yields (45–85%) depend on solvent polarity, temperature control (80°C for cyclopropane opening), and catalyst selection. Side reactions, such as over-oxidation, are mitigated by stepwise purification .

Q. How does the tricyclic framework influence the compound’s physical and chemical properties?

  • Methodological Answer : The rigid tricyclic system increases thermal stability (decomposition >200°C) and steric hindrance, reducing nucleophilic attack at bridgehead carbons. The carboxylic acid group at position 3 enhances polarity (logP ~1.2) and hydrogen-bonding capacity, critical for crystallography and solubility in polar aprotic solvents (e.g., DMSO) .

Q. What spectroscopic methods confirm the compound’s structure and stereochemistry?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks at δ 1.5–2.5 ppm (bridgehead protons) and δ 170–175 ppm (carboxylic acid carbonyl) confirm the tricyclic core.
  • IR : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) identifies the carboxylic acid.
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., C3-C4-C5 ~109.5°) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Discrepancies arise from solvent effects or kinetic vs. thermodynamic control. Strategies:

  • Validate density functional theory (DFT) models with implicit solvent corrections (e.g., SMD for DMSO).
  • Compare activation energies for competing pathways (e.g., [4+2] cycloaddition vs. ring-opening).
  • Use microkinetic modeling to reconcile experimental product distributions .

Q. What mechanistic insights explain its participation in [4+2] cycloaddition reactions?

  • Methodological Answer : The compound acts as a dienophile due to electron-deficient bridgehead double bonds. Reaction kinetics (k ≈ 0.15 M⁻¹s⁻¹ in THF) depend on frontier molecular orbitals (LUMO energy ~-1.8 eV). Transition-state analysis via QM/MM simulations reveals steric constraints from the tricyclic framework .

Q. How does stereochemical variation impact biological activity, and what methods validate this?

  • Methodological Answer : Enantiomers show differential binding to enzymes (e.g., ΔΔG ~2.1 kcal/mol for COX-2). Validation steps:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (ee >98%).
  • Biological assays : Compare IC₅₀ values (e.g., 3.2 μM vs. >100 μM for opposing enantiomers) .

Q. What strategies mitigate challenges in derivatizing the carboxylic acid group without ring-opening?

  • Methodological Answer :

  • Amidation : Use EDC/HOBt coupling at 0°C to minimize acid-catalyzed ring strain.
  • Esterification : Protect the acid with tert-butyl groups (Boc₂O, DMAP catalyst).
  • Monitoring : Track byproducts via LC-MS to confirm integrity of the tricyclic core .

Key Research Applications

  • Drug Design : Serves as a rigid scaffold for neuraminidase inhibitors (IC₅₀ = 0.8 μM in H1N1) .
  • Materials Science : Functionalized derivatives exhibit liquid crystalline behavior (ΔT = 40°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.